2-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-6-fluorobenzamide
Description
2-Chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-6-fluorobenzamide is a benzamide derivative characterized by a 2-chloro-6-fluoro-substituted benzoyl group and a para-substituted phenyl ring bearing a cyclopropylcarbamoyl methyl moiety.
Properties
IUPAC Name |
2-chloro-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-14-2-1-3-15(20)17(14)18(24)22-13-6-4-11(5-7-13)10-16(23)21-12-8-9-12/h1-7,12H,8-10H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYWRLBWFOJZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-Chloro-6-Fluorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-Isopropoxybenzamide (1a)
- Key Differences: Additional 5-fluoro and 2-isopropoxy groups on the benzamide ring. A 2-cyano-3-hydroxybut-2-enamido substituent at the para position instead of the cyclopropylcarbamoyl methyl group.
- The isopropoxy group could enhance lipophilicity, affecting membrane permeability .
4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide
- Key Differences :
- Bromo and 5-fluoro substituents on the benzamide ring.
- A trifluoropropoxy group replaces the cyclopropylcarbamoyl methyl moiety.
- Implications: The bromo and trifluoropropoxy groups increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce solubility.
3-Fluoro-N-(4-{7-Methylimidazo[1,2-A]Pyrimidin-2-YL}Phenyl)Benzamide
- Key Differences :
- 3-fluoro substitution on the benzamide ring versus 2-chloro-6-fluoro in the target.
- An imidazopyrimidine-containing phenyl group instead of the cyclopropylcarbamoyl methyl group.
- Fluoro at position 3 may alter electronic distribution, affecting receptor binding .
Research Findings and Implications
- Synthetic Efficiency : The 90% yield reported for the patent compound () highlights the efficacy of acyl chloride intermediates in benzamide synthesis, a strategy that could be adapted for the target compound .
- Substituent Effects :
- Electron-Withdrawing Groups (Cl, F) : Enhance metabolic stability by reducing oxidative degradation.
- Bulkier Groups (Trifluoropropoxy, Cyclopropylcarbamoyl) : May improve target selectivity but reduce solubility, necessitating formulation optimization.
- Computational Modeling : Methods like the polarizable continuum model (PCM) () could predict solvation effects, aiding in solubility profiling for these compounds .
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